molecular formula C8H11NO2 B13583677 (1-(5-Methylisoxazol-3-yl)cyclopropyl)methanol

(1-(5-Methylisoxazol-3-yl)cyclopropyl)methanol

Cat. No.: B13583677
M. Wt: 153.18 g/mol
InChI Key: XXFSJBDYWAWGNZ-UHFFFAOYSA-N
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Description

(1-(5-Methylisoxazol-3-yl)cyclopropyl)methanol is a chemical compound with the molecular formula C8H11NO2 It features a cyclopropyl group attached to a methanol moiety, with a 5-methylisoxazole ring as a substituent Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(5-Methylisoxazol-3-yl)cyclopropyl)methanol typically involves the cycloaddition reaction of appropriate precursors. One common method is the [3+2] cycloaddition of nitrile oxides with alkenes, catalyzed by copper (I) or ruthenium (II) complexes . The reaction conditions often include the use of solvents like dichloromethane or toluene, with temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(1-(5-Methylisoxazol-3-yl)cyclopropyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The isoxazole ring can be reduced under specific conditions to form isoxazoline derivatives.

    Substitution: The methyl group on the isoxazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.

    Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are utilized.

Major Products Formed

    Oxidation: Formation of (1-(5-Methylisoxazol-3-yl)cyclopropyl)aldehyde or (1-(5-Methylisoxazol-3-yl)cyclopropyl)carboxylic acid.

    Reduction: Formation of (1-(5-Methylisoxazol-3-yl)cyclopropyl)isoxazoline.

    Substitution: Formation of various substituted isoxazole derivatives.

Scientific Research Applications

(1-(5-Methylisoxazol-3-yl)cyclopropyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-(5-Methylisoxazol-3-yl)cyclopropyl)methanol involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-(5-Methylisoxazol-3-yl)cyclopropyl)methanol is unique due to the presence of both the cyclopropyl and isoxazole moieties. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

[1-(5-methyl-1,2-oxazol-3-yl)cyclopropyl]methanol

InChI

InChI=1S/C8H11NO2/c1-6-4-7(9-11-6)8(5-10)2-3-8/h4,10H,2-3,5H2,1H3

InChI Key

XXFSJBDYWAWGNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C2(CC2)CO

Origin of Product

United States

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